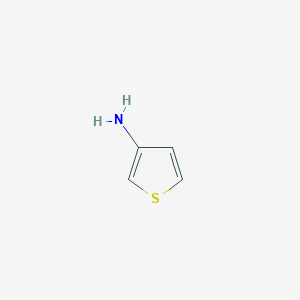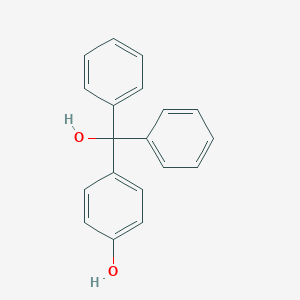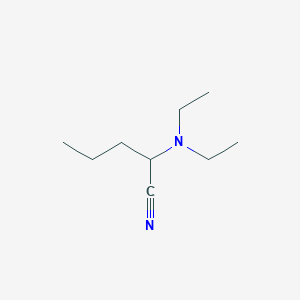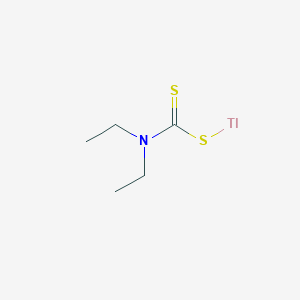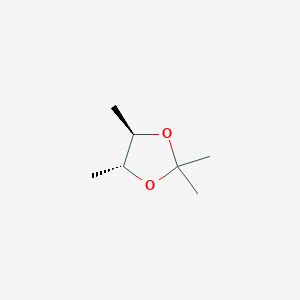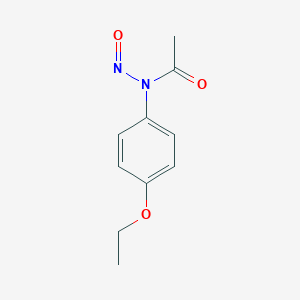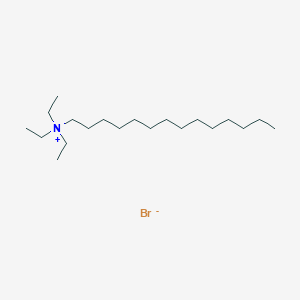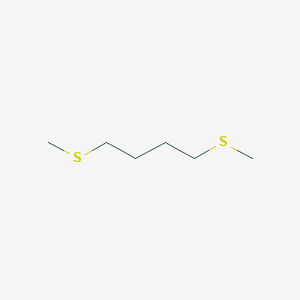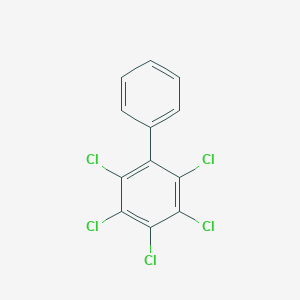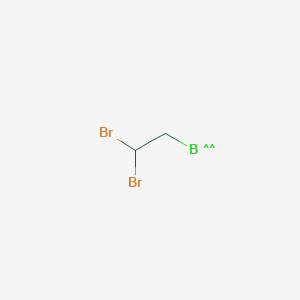
Borane, dibromoethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, dibromoethyl- is a chemical compound that is widely used in scientific research. It is a boron-based compound that is highly reactive and is used in various chemical reactions. Borane, dibromoethyl- is also known as 1-Bromo-2-(dibromoethyl)borane and has the chemical formula C2H5BBr2.
Mécanisme D'action
The mechanism of action of borane, dibromoethyl- is based on its ability to act as a reducing agent. It can reduce various functional groups, such as carbonyls, ethers, and esters. The reaction mechanism involves the transfer of a hydride ion from borane, dibromoethyl- to the functional group, resulting in the formation of a new bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of borane, dibromoethyl-. However, it is known that boron is an essential element for plant growth and development. Borane, dibromoethyl- may have potential applications in agriculture as a source of boron for plants.
Avantages Et Limitations Des Expériences En Laboratoire
Borane, dibromoethyl- has several advantages for lab experiments. It is a highly reactive reducing agent that can be used in various chemical reactions. It is also relatively inexpensive and easy to handle. However, it is highly toxic and must be handled with care. It is also sensitive to air and moisture and must be stored under inert conditions.
Orientations Futures
There are several future directions for the research and development of borane, dibromoethyl-. One potential application is in the development of boron-based materials and polymers. Borane, dibromoethyl- may also have potential applications in the field of catalysis and as a reducing agent in organic synthesis. Further research is needed to explore the potential applications of borane, dibromoethyl- in various fields of science and technology.
Conclusion:
In conclusion, borane, dibromoethyl- is a highly reactive boron-based compound that is widely used in scientific research. It has several potential applications in various fields of science and technology. However, it is highly toxic and must be handled with care. Further research is needed to explore the potential applications of borane, dibromoethyl- and to develop safer and more efficient methods for its synthesis and handling.
Méthodes De Synthèse
Borane, dibromoethyl- is synthesized by reacting dibromoethane with borane-tetrahydrofuran complex. The reaction is carried out in an inert atmosphere, and the product is purified by distillation.
Applications De Recherche Scientifique
Borane, dibromoethyl- is widely used in scientific research for various applications. It is used as a reducing agent in organic synthesis and is also used in the synthesis of various boron-based compounds. Borane, dibromoethyl- is also used in the preparation of boron-containing polymers and materials.
Propriétés
Numéro CAS |
17933-10-7 |
|---|---|
Formule moléculaire |
C2H3BBr2 |
Poids moléculaire |
197.67 g/mol |
InChI |
InChI=1S/C2H3BBr2/c3-1-2(4)5/h2H,1H2 |
Clé InChI |
KGEPEJLYEJBHNK-UHFFFAOYSA-N |
SMILES |
[B]CC(Br)Br |
SMILES canonique |
[B]CC(Br)Br |
Synonymes |
Ethyldibromoborane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



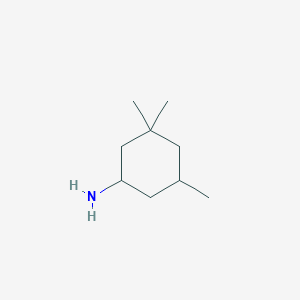

![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)
